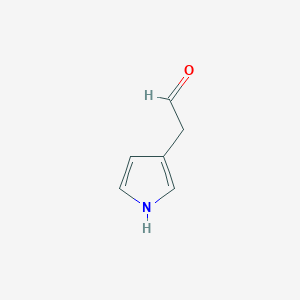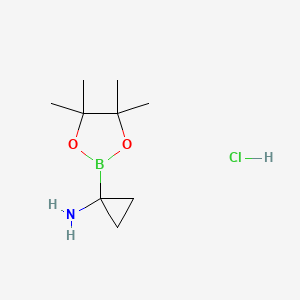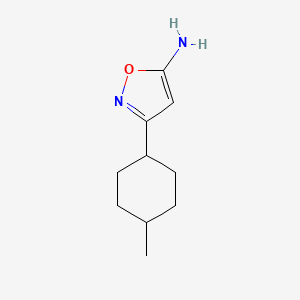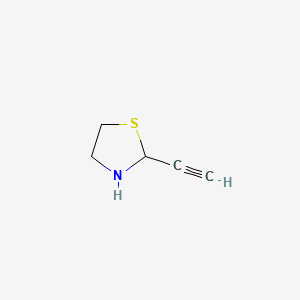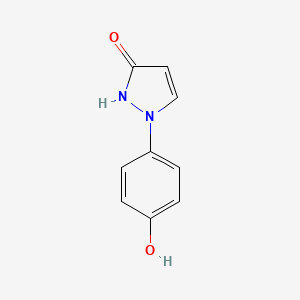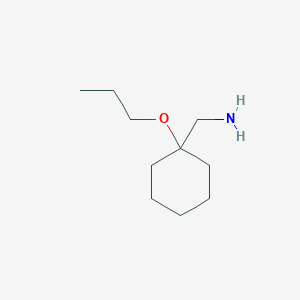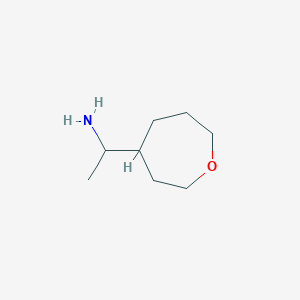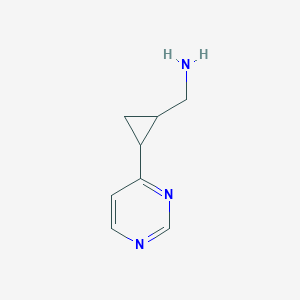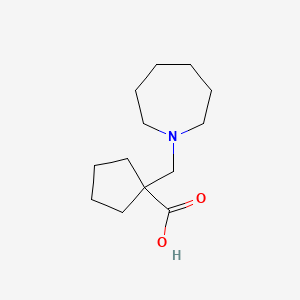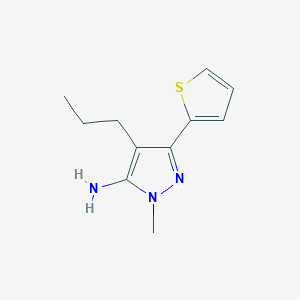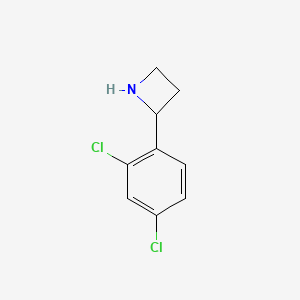
2-(2,4-Dichlorophenyl)azetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-Dichlorophenyl)azetidine is a four-membered nitrogen-containing heterocycle with the molecular formula C9H9Cl2N. This compound is part of the azetidine family, known for their significant ring strain and unique reactivity. The presence of two chlorine atoms on the phenyl ring enhances its chemical properties, making it a valuable compound in various scientific research fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of azetidines, including 2-(2,4-Dichlorophenyl)azetidine, can be achieved through several methods:
Aza Paternò–Büchi Reaction: This involves the [2 + 2] photocycloaddition reaction between an imine and an alkene component.
Nucleophilic Substitution: Using nitrogen nucleophiles to substitute leaving groups on prefunctionalized starting materials.
Reduction of β-Lactams: This method involves the reduction of β-lactams to form azetidines.
Ring-Opening of Azabicyclobutanes: This method utilizes the ring strain of azabicyclobutanes to form azetidines.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, optimized for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Análisis De Reacciones Químicas
Types of Reactions: 2-(2,4-Dichlorophenyl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Including lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azetidine oxides, while substitution reactions can produce various substituted azetidines.
Aplicaciones Científicas De Investigación
2-(2,4-Dichlorophenyl)azetidine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(2,4-Dichlorophenyl)azetidine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of bacterial growth or modulation of cellular pathways .
Comparación Con Compuestos Similares
Azetidine: The parent compound with a similar four-membered ring structure.
2-Azetidinone: A related compound with a carbonyl group in the ring.
Aziridine: A three-membered nitrogen-containing heterocycle with higher ring strain.
Uniqueness: 2-(2,4-Dichlorophenyl)azetidine is unique due to the presence of the dichlorophenyl group, which enhances its chemical reactivity and potential biological activity. This makes it a valuable compound for various applications compared to its simpler counterparts .
Propiedades
Fórmula molecular |
C9H9Cl2N |
|---|---|
Peso molecular |
202.08 g/mol |
Nombre IUPAC |
2-(2,4-dichlorophenyl)azetidine |
InChI |
InChI=1S/C9H9Cl2N/c10-6-1-2-7(8(11)5-6)9-3-4-12-9/h1-2,5,9,12H,3-4H2 |
Clave InChI |
PZTHGNUVZOCLJR-UHFFFAOYSA-N |
SMILES canónico |
C1CNC1C2=C(C=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



